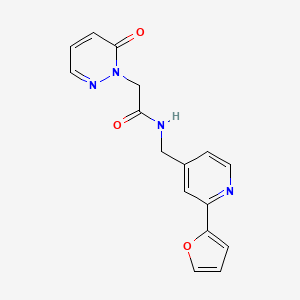

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring two distinct pharmacophores: a pyridin-4-ylmethyl group substituted with a furan-2-yl moiety and a 6-oxopyridazin-1(6H)-yl group linked via an acetamide bridge. Although direct data on this compound are absent in the provided evidence, structural analogs suggest its relevance in targeting enzymes or receptors requiring dual aromatic and hydrogen-bonding motifs .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-15(11-20-16(22)4-1-6-19-20)18-10-12-5-7-17-13(9-12)14-3-2-8-23-14/h1-9H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTASZVKGUGFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-Containing Acetamides

Pyridazinone derivatives are widely explored for their bioactivity. Key analogs include:

- Its activity in acetylcholinesterase inhibition suggests pyridazinones’ versatility in neurological targets .

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Furan-Containing Analogs

Furan rings are critical for metabolic stability and solubility. Notable examples:

- (E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): The quinolin-6-yl group replaces the pyridin-4-ylmethyl moiety, introducing a larger aromatic system. This may enhance π-π stacking but reduce solubility compared to the target compound’s furan-pyridine hybrid .

- N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Compound 7, ): The dimethylamino group on the furan improves water solubility, a feature absent in the target compound. This highlights the trade-off between hydrophilicity and aromatic interactions .

Heterocyclic Substituent Impact

- 2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide (20a-l, ): The pyrrolotriazinone core introduces fused-ring rigidity, contrasting with the pyridazinone’s planar structure. This may affect binding kinetics in enzyme pockets .

Key Research Findings

- Synthetic Flexibility: Pyridazinone-acetamide scaffolds are synthetically accessible via carbodiimide-mediated couplings (e.g., ) or nucleophilic substitutions (), enabling rapid diversification .

- Activity Trends : Bulky substituents (e.g., 4-bromophenyl in ) correlate with improved receptor affinity but reduced solubility, whereas furan derivatives () balance lipophilicity and metabolic stability .

- Unmet Needs: The target compound’s furan-pyridine hybrid remains understudied compared to analogs with isoxazole or quinoline groups (), warranting further pharmacokinetic profiling .

Q & A

Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the pyridazine core via cyclization of precursor hydrazines with diketones or via substitution reactions under alkaline conditions.

- Step 2 : Functionalization of the furan-pyridine moiety through nucleophilic substitution or coupling reactions.

- Step 3 : Condensation of intermediates (e.g., pyridazinone derivatives) with acetamide-containing reagents using coupling agents like EDC/HOBt.

Purification via column chromatography is critical to isolate the product from by-products .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, especially for furan, pyridine, and pyridazine moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).

- Elemental Analysis : To verify empirical formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Temperature Control : Pyridazinone formation often requires reflux in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products.

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) for condensation steps to enhance solubility of intermediates .

Q. How should researchers address low yields during the final condensation step?

- Purification Strategies : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate 10:1 to 1:1) to separate the target from unreacted starting materials.

- Stoichiometric Adjustments : Use a 1.2–1.5 molar excess of the acetamide component to drive the reaction to completion .

Q. What structural modifications enhance the compound’s bioactivity?

- Pyridazine Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 3-position increases electrophilicity and potential kinase inhibition.

- Furan Ring Substitution : Adding methyl or halogen groups improves metabolic stability .

Q. How can computational modeling predict biological interactions?

Q. How to resolve contradictions in spectroscopic data?

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR with 2D techniques (e.g., HSQC, HMBC) to assign ambiguous signals.

- X-ray Crystallography : For definitive structural confirmation if crystalline material is obtainable .

Q. What stability challenges arise under physiological conditions?

- pH Sensitivity : The pyridazinone ring hydrolyzes in acidic environments (pH < 4). Use buffered solutions (pH 6–8) for in vitro assays.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan moiety .

Q. How to evaluate its potential as a kinase inhibitor?

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of recombinant kinases (e.g., JAK2 or CDK2).

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ values <10 µM indicating promising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.